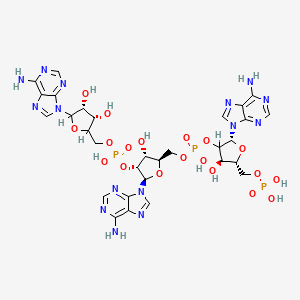

Oligoadenylate

Description

Properties

CAS No. |

61172-40-5 |

|---|---|

Molecular Formula |

C30H38N15O19P3 |

Molecular Weight |

1005.6 g/mol |

IUPAC Name |

[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-[[(3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hydroxyoxolan-2-yl]methyl [(2R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C30H38N15O19P3/c31-22-13-25(37-4-34-22)43(7-40-13)28-19(49)16(46)10(60-28)2-58-66(53,54)64-21-18(48)12(62-30(21)45-9-42-15-24(33)36-6-39-27(15)45)3-59-67(55,56)63-20-17(47)11(1-57-65(50,51)52)61-29(20)44-8-41-14-23(32)35-5-38-26(14)44/h4-12,16-21,28-30,46-49H,1-3H2,(H,53,54)(H,55,56)(H2,31,34,37)(H2,32,35,38)(H2,33,36,39)(H2,50,51,52)/t10?,11-,12-,16-,17-,18-,19-,20?,21-,28?,29-,30-/m1/s1 |

InChI Key |

SIIZPVYVXNXXQG-KGXOGWRBSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(C(OC4N5C=NC6=C(N=CN=C65)N)COP(=O)(O)OC7C(C(OC7N8C=NC9=C(N=CN=C98)N)COP(=O)(O)O)O)O)O)O)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OC4[C@@H]([C@H](O[C@H]4N5C=NC6=C(N=CN=C65)N)COP(=O)(O)O)O)O)OP(=O)(O)OCC7[C@H]([C@H](C(O7)N8C=NC9=C(N=CN=C98)N)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(C(OC4N5C=NC6=C(N=CN=C65)N)COP(=O)(O)OC7C(C(OC7N8C=NC9=C(N=CN=C98)N)COP(=O)(O)O)O)O)O)O)N |

Synonyms |

(5'-O-phosphoryladenylyl)(2'-5')adenylyl(2'-5')adenosine 2',5'-(PA)3 2',5'-adenylate trimer 2',5'-linked triadenylic acid 2',5'-oligoadenylate 2'-5'-oligoadenylate trimer 2-5A tetramer adenylyl-(2'-5')-adenylyl-(2'-5')adenylic acid oligo(A) oligoadenylate PAPAPA |

Origin of Product |

United States |

Foundational & Exploratory

The 2'-5' Oligoadenylate Synthetase (OAS)/RNase L Pathway: A Core Antiviral Defense Mechanism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2'-5' oligoadenylate (2-5A) synthetase (OAS)/ribonuclease L (RNase L) pathway is a critical component of the innate immune response to viral infections. Induced by interferons, this pathway leads to the degradation of both viral and cellular RNA, thereby inhibiting viral replication and inducing apoptosis in infected cells. This technical guide provides a comprehensive overview of the 2-5A/RNase L pathway, detailing its molecular mechanisms, key enzymatic players, and its broad-spectrum antiviral activity. The guide includes a compilation of quantitative data, detailed experimental protocols for studying the pathway, and visual representations of the core signaling cascades and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to the 2'-5' this compound (OAS)/RNase L Pathway

The 2-5A system is an interferon-regulated enzymatic cascade that plays a pivotal role in the host's defense against a wide range of viruses.[1][2] The pathway is initiated by the recognition of viral double-stranded RNA (dsRNA), a common pathogen-associated molecular pattern (PAMP) produced during the replication of many viruses.[3][4] This recognition triggers a series of events culminating in the degradation of RNA within the infected cell, thus creating an antiviral state.[5][6]

The core components of this pathway are the 2'-5' this compound synthetases (OAS) and the 2-5A-dependent ribonuclease L (RNase L).[5][7] Upon activation by dsRNA, OAS enzymes synthesize 2'-5' linked oligoadenylates (2-5A), which in turn act as second messengers to activate RNase L.[6][8] Activated RNase L is a potent endoribonuclease that cleaves single-stranded RNA (ssRNA), leading to the cessation of protein synthesis and the induction of apoptosis, thereby limiting viral spread.[1][9]

The Molecular Players and Their Functions

The 2-5A/RNase L pathway is orchestrated by a family of proteins with distinct roles and regulation.

2'-5' this compound Synthetases (OAS)

In humans, the OAS gene family is located on chromosome 12 and comprises four members: OAS1, OAS2, OAS3, and OASL.[10][11] These proteins are generally induced by interferons, and the catalytically active members (OAS1, OAS2, and OAS3) synthesize 2-5A from ATP upon binding to dsRNA.[4][12]

-

OAS1, OAS2, and OAS3: These enzymes contain one, two, and three OAS units, respectively.[13] They are all activated by dsRNA, but exhibit different requirements for the length and structure of the activating RNA.[14][15] Notably, OAS3 has been identified as the primary enzyme required for RNase L activation in response to several human viruses, as it potently synthesizes the trimeric and longer forms of 2-5A necessary for robust RNase L activation.[16][17]

-

OASL: The OAS-like (OASL) protein contains an OAS domain but lacks the catalytic activity to synthesize 2-5A.[12][18] Instead, it possesses two C-terminal ubiquitin-like domains and plays a role in antiviral immunity through RNase L-independent mechanisms, such as enhancing RIG-I signaling.[2]

2'-5' Oligoadenylates (2-5A)

2-5A molecules are unique signaling molecules characterized by their 2'-5' phosphodiester bonds, in contrast to the 3'-5' bonds found in DNA and RNA.[2][9] They are synthesized by OAS enzymes from ATP and have the general formula pppA(2'p5'A)n, where 'n' can range from 2 to over 30.[3][19] The trimeric and tetrameric forms of 2-5A are the most potent activators of RNase L.[3] 2-5A is a transient signaling molecule, rapidly degraded by cellular 2'-phosphodiesterases and 5'-phosphatases.[3]

Ribonuclease L (RNase L)

RNase L is a latent endoribonuclease that is ubiquitously expressed in mammalian cells.[1] It is the sole known effector of 2-5A.[5] RNase L exists as an inactive monomer until it binds to 2-5A, which induces its dimerization and activation.[3][20] Activated RNase L cleaves single-stranded viral and cellular RNAs, primarily at the 3' side of UpUp and UpAp sequences.[3][9] This indiscriminate RNA degradation leads to a global shutdown of protein synthesis and can trigger apoptosis, effectively eliminating virus-infected cells.[1][9]

The Antiviral Response Mechanism

The activation of the OAS/RNase L pathway is a tightly regulated process that unfolds in a series of steps:

-

Interferon Induction: Viral infection triggers the production of interferons (IFNs), which bind to their receptors on neighboring cells and initiate a signaling cascade (JAK-STAT pathway) that upregulates the expression of hundreds of interferon-stimulated genes (ISGs), including the OAS genes.[5][19]

-

dsRNA Recognition and OAS Activation: In IFN-primed cells, the presence of viral dsRNA activates the latent OAS enzymes.[3][4] The different OAS isoforms exhibit preferences for dsRNA of varying lengths, with longer dsRNAs generally being more potent activators.[14][15]

-

2-5A Synthesis: Activated OAS enzymes utilize ATP to synthesize 2'-5' oligoadenylates (2-5A).[7]

-

RNase L Activation: 2-5A molecules bind to the ankyrin repeat domain of inactive RNase L monomers, inducing a conformational change that promotes dimerization and activation of its endoribonuclease activity.[3][21]

-

RNA Degradation and Antiviral Effects: Activated RNase L dimers cleave both viral and cellular ssRNAs, leading to the inhibition of viral replication and host protein synthesis.[9][20] The degradation of ribosomal RNA (rRNA) is a hallmark of robust RNase L activation.[2] Furthermore, the RNA cleavage products generated by RNase L can be recognized by other pattern recognition receptors like RIG-I and MDA5, further amplifying the innate immune response.[22][23]

-

Apoptosis Induction: Sustained activation of RNase L can trigger apoptosis, a form of programmed cell death, which serves as a crucial mechanism to eliminate infected cells and prevent the spread of the virus.[1][9]

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymes and molecules of the 2-5A/RNase L pathway.

| Enzyme | Substrate | K_m_ | V_max_ | Activator | K_app_ for Activator | Reference(s) |

| OAS1 | ATP | 7.5 ± 0.4 µM | (1.04 ± 0.02) x 10⁴ M⁻¹s⁻¹ (k_cat_/K_m,2_) | poly(I:C) | ~1 µM | [5] |

| OAS3 | ATP | - | - | poly(I:C) | Lower than OAS1 | [9] |

| RNase L | RNA | - | - | 2-5A | - | [24] |

Table 1: Enzyme Kinetic Parameters. Note: Detailed kinetic parameters for all OAS isoforms and RNase L are not consistently reported across the literature. The provided values for OAS1 represent the dimerization of ATP, the initial step in 2-5A synthesis. OAS3 is noted to be activated at substantially lower concentrations of dsRNA than OAS1.

| Ligand | Receptor | Dissociation Constant (K_D_) | Reference(s) |

| 2-5A | RNase L (full-length) | 40 pM | [12][14] |

| 2-5A | RNase L (full-length) | 57 ± 16 nM | [4][21] |

| 2-5A | RNase L (ANK domain only) | 376 ± 10 nM | [4][21] |

Table 2: Binding Affinities. Note: There is a significant range in the reported K_D_ values for the 2-5A/RNase L interaction, which may be attributed to different experimental conditions and methodologies.

| Compound | Virus | Assay | EC_50_ / EC_90_ | Reference(s) |

| 2-5A-antisense chimera (NIH8281) | Respiratory Syncytial Virus (RSV) A2 | Virus Yield Reduction (monkey cells) | EC_90_ = 0.02 µM | [25] |

| 2-5A-antisense chimera (NIH8281) | Respiratory Syncytial Virus (RSV) A2 | Virus Yield Reduction (human cells) | EC_90_ = 0.1 µM | [25] |

| 2-5A-antisense chimera (NIH8281) | Various RSV strains | Cytopathic Effect Inhibition | EC_50_ = 0.1 - 1.6 µM | [25] |

| 2-5A-antisense chimera (NIH351) | Respiratory Syncytial Virus (RSV) A2 | - | 50- to 90-fold more potent than ribavirin | [19] |

Table 3: Antiviral Activity of 2-5A-based Compounds.

Detailed Experimental Protocols

This section provides methodologies for key experiments used to investigate the 2-5A/RNase L pathway.

In Vitro Synthesis of 2'-5' this compound (2-5A)

This protocol describes the enzymatic synthesis of 2-5A using purified OAS enzyme.

Materials:

-

Purified OAS enzyme (e.g., recombinant human OAS1 or OAS3)

-

OAS Dilution Buffer: 50 mM NaCl, 25 mM HEPES (pH 6.8), 5% glycerol[9]

-

5x OAS Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 75 mM Magnesium Acetate, 1 mM DTT, 0.2 mM EDTA (pH 7.5), 0.5 mg/mL BSA, 10% (v/v) glycerol[9]

-

ATP solution (4 mM, pH 7.5)[9]

-

α-³²P-labeled ATP (for radioactive detection)

-

Poly(I:C) (synthetic dsRNA analog)[9]

-

Nuclease-free water

Procedure:

-

Dilute the purified OAS enzyme to the desired concentration in OAS Dilution Buffer.[9]

-

Prepare the reaction mixture in a final volume of 20 µL by adding the following components in order:

-

4 µL of 5x OAS Reaction Buffer

-

4 µL of diluted OAS enzyme

-

4 µL of poly(I:C) at the desired concentration

-

4 µL of 4 mM ATP (spiked with α-³²P-labeled ATP for detection)

-

4 µL of nuclease-free water[9]

-

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 1 hour).[9]

-

Stop the reaction by heating at 95°C for 5 minutes.

-

Analyze the synthesized 2-5A products by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Measurement of OAS Enzyme Activity

This protocol outlines a colorimetric assay to quantify OAS activity by measuring the pyrophosphate (PPi) produced during 2-5A synthesis.

Materials:

-

Cell lysates or purified OAS enzyme

-

Poly(I:C)-conjugated Sepharose beads[3]

-

MESG-based pyrophosphate assay kit

-

Bradford assay reagent for protein quantification

Procedure:

-

Prepare cell lysates using a suitable lysis buffer (e.g., M-PER).[3]

-

Quantify the total protein concentration in the lysates using the Bradford assay.[3]

-

Incubate a known amount of protein (e.g., 20 µg) with pre-washed Poly(I:C)-conjugated Sepharose beads for 30 minutes at 30°C to allow for adsorption and activation of OAS.[3]

-

Wash the beads to remove unbound proteins.

-

Initiate the OAS reaction by adding a reaction mixture containing ATP.

-

Measure the production of pyrophosphate over time using a MESG-based colorimetric assay according to the manufacturer's instructions, which detects the conversion of MESG to a purine-based product with an absorbance peak at 360 nm.[3]

-

Calculate the reaction velocity from the linear range of the time course.[7]

RNase L Activity Assay

This protocol describes a fluorescence-based assay to measure the ribonuclease activity of RNase L.

Materials:

-

Purified RNase L or cell extracts containing RNase L

-

RNase L binding buffer

-

2-5A (trimer or tetramer)

-

Fluorescence Resonance Energy Transfer (FRET)-labeled RNA substrate (e.g., RNaseAlert™)[26]

-

96-well plate

-

Fluorescence plate reader

Procedure:

-

Prepare a solution of RNase L in binding buffer.[15]

-

In a 96-well plate, add the RNase L solution to the appropriate wells.

-

Add the 2-5A activator to the desired final concentration.

-

Add the FRET-labeled RNA substrate.[26]

-

Immediately measure the fluorescence signal over time using a plate reader with the appropriate excitation and emission wavelengths (e.g., λex = 485 nm and λem = 540 nm for RNaseAlert™).[26]

-

The increase in fluorescence intensity corresponds to the cleavage of the FRET substrate and is proportional to the RNase L activity.

Detection of RNA Degradation by RNase L

This protocol describes the analysis of ribosomal RNA (rRNA) degradation, a hallmark of RNase L activation in cells.

Materials:

-

Virus-infected or 2-5A-transfected cells

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

Agilent 2100 Bioanalyzer with RNA chips (e.g., RNA 6000 Nano) or denaturing agarose (B213101) gel electrophoresis equipment

-

Ethidium (B1194527) bromide or other RNA stain

Procedure:

-

Harvest the cells at the desired time points post-infection or transfection.

-

Extract total RNA from the cells using a commercial RNA extraction kit, following the manufacturer's instructions.[27]

-

Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

Analyze the integrity of the extracted RNA:

-

Agilent Bioanalyzer: Load an equal amount of RNA onto an RNA chip and analyze using the Agilent 2100 Bioanalyzer. The software will generate an electropherogram showing the 18S and 28S rRNA peaks and a corresponding RNA Integrity Number (RIN). A decrease in the height of the 18S and 28S rRNA peaks and the appearance of smaller RNA fragments are indicative of RNA degradation.[27]

-

Denaturing Agarose Gel Electrophoresis: Run an aliquot of the RNA sample on a denaturing agarose gel stained with ethidium bromide. Intact total RNA will show two prominent bands corresponding to the 28S and 18S rRNA. RNase L-mediated degradation will result in a smear of lower molecular weight RNA fragments and a decrease in the intensity of the intact rRNA bands.[28]

-

Visualizing the Pathway and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the core signaling pathway and a typical experimental workflow.

Caption: The 2'-5' this compound Synthetase (OAS)/RNase L signaling pathway.

Caption: Experimental workflow for measuring OAS enzyme activity.

Conclusion

The 2'-5' this compound synthetase (OAS)/RNase L pathway represents a fundamental and potent arm of the innate immune system's antiviral defenses. Its intricate regulation and broad-spectrum activity against a multitude of viruses make it a compelling target for the development of novel antiviral therapeutics. A thorough understanding of the molecular mechanisms, enzyme kinetics, and experimental methodologies detailed in this guide is essential for researchers and drug development professionals seeking to harness the therapeutic potential of this critical antiviral pathway. Future research will likely focus on further elucidating the specific roles of different OAS isoforms in various viral infections and on the development of small molecule modulators of the pathway for therapeutic intervention.

References

- 1. Kinetic and Mechanistic Studies of Human this compound Synthetase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The 2-5A system in viral infection and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Assays for the Interferon-Induced Enzyme 2′,5′ this compound Synthetases | Springer Nature Experiments [experiments.springernature.com]

- 7. Activation of 2′ 5′-Oligoadenylate Synthetase by Stem Loops at the 5′-End of the West Nile Virus Genome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Basis for 2′-5′-Oligoadenylate Binding and Enzyme Activity of a Viral RNase L Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The 2′-5′-Oligoadenylate Synthetase 3 Enzyme Potently Synthesizes the 2′-5′-Oligoadenylates Required for RNase L Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Enzyme Kinetics 101: Michaelis-Menten Equation and Vmax [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. 2'-5'-oligoadenylate synthase - Wikipedia [en.wikipedia.org]

- 14. A Scientific Journey Through the 2-5A/RNase L System - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol for evaluating compound uptake and RNase L co-localization in live cells using fluorescence-based binding, competition assay, and confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. up.lublin.pl [up.lublin.pl]

- 17. Untitled Document [ucl.ac.uk]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Potent inhibition of respiratory syncytial virus replication using a 2-5A-antisense chimera targeted to signals within the virus genomic RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Determining degradation intermediates and the pathway of 3’ to 5’ degradation of histone mRNA using high-throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Dimeric Structure of Pseudokinase RNase L Bound to 2-5A Reveals a Basis for Interferon-Induced Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 23. researchgate.net [researchgate.net]

- 24. Activation of RNase L by 2',5'-oligoadenylates. Kinetic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. 2-5A-DNA conjugate inhibition of respiratory syncytial virus replication: effects of oligonucleotide structure modifications and RNA target site selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. static.igem.org [static.igem.org]

- 27. journals.asm.org [journals.asm.org]

- 28. Methods to Check RNA Integrity | Thermo Fisher Scientific - US [thermofisher.com]

Beyond RNA Degradation: A Technical Guide to the Non-Canonical Functions of Oligoadenylate Synthetases

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2'-5' oligoadenylate synthetase (OAS) family of proteins are interferon-stimulated genes renowned for their canonical role in antiviral defense through the activation of RNase L, leading to RNA degradation. However, a growing body of evidence reveals a diverse repertoire of non-canonical, RNase L-independent functions that significantly expand their role in cellular signaling, innate immunity, and disease pathogenesis. This technical guide provides an in-depth exploration of these alternative functions, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved. Understanding these non-canonical roles is critical for developing novel therapeutic strategies that target the multifaceted activities of OAS proteins in a range of conditions, from infectious diseases and cancer to neurodegenerative disorders.

Introduction: The Expanding World of OAS Proteins

The classical function of OAS proteins is to sense viral double-stranded RNA (dsRNA) and, in response, synthesize 2'-5' linked oligoadenylates (2-5A).[1][2][3] These 2-5A molecules act as second messengers to activate the latent endoribonuclease RNase L, which then degrades both viral and cellular RNA, thereby inhibiting protein synthesis and viral replication.[1][2][3][4] This canonical pathway is a cornerstone of the innate immune response to viral infections.

However, several members of the OAS family, including specific isoforms of OAS1, OAS2, and the OAS-like protein (OASL), exhibit functions that are independent of their enzymatic activity or do not require RNase L.[1][5] These non-canonical roles include the regulation of protein translation, modulation of other innate immune signaling pathways, and involvement in cellular processes such as apoptosis, cell proliferation, and DNA damage response. This guide delves into the molecular mechanisms of these non-canonical functions, providing a comprehensive resource for researchers and drug development professionals.

Non-Canonical Functions of the OAS Family

The non-canonical functions of OAS proteins are diverse and often specific to the particular OAS family member and even its specific isoform. These functions highlight the remarkable versatility of this protein family beyond their well-established role in the OAS/RNase L pathway.

Translational Regulation by OAS1

A significant non-canonical function of OAS1, particularly the human p46 isoform, is its ability to enhance the translation of a select set of mRNAs.[6] This function is independent of its enzymatic activity.[6] OAS1 p46 can bind to AU-rich elements (AREs) in the 3' untranslated region (UTR) of specific mRNAs, including those for cGAS (cyclic GMP-AMP synthase) and IRF1 (interferon regulatory factor 1), thereby increasing their protein expression.[6] This mechanism is crucial for both antiviral and antibacterial responses.[6][7] The antiviral activity of OAS1 against West Nile Virus (WNV) is mediated through this translational enhancement of cGAS, while its antibacterial activity against pathogens like Listeria monocytogenes and Francisella novicida is dependent on the upregulation of IRF1.[6]

Interestingly, while the antiviral activity of human OAS1 against SARS-CoV-2 relies on its canonical RNase L-dependent function, its activity against WNV is mediated by this non-canonical mechanism of protecting IFNβ mRNA from translational shutdown.[5][8][9][10]

Modulation of Innate Immune Signaling by OASL

The OAS-like protein (OASL) is enzymatically inactive in humans due to the absence of key catalytic residues.[2] However, it plays a critical role in modulating innate immune signaling through protein-protein interactions. Human OASL contains two C-terminal ubiquitin-like (Ubl) domains that are crucial for its function.[11][12][13]

-

Enhancement of RIG-I Signaling: Human OASL can bind to the RIG-I (retinoic acid-inducible gene I) pattern recognition receptor, enhancing its signaling cascade and leading to increased production of type I interferons.[2][5][14][15] This interaction potentiates the antiviral response against a number of RNA viruses.[15]

-

Inhibition of cGAS Signaling: In contrast to its role in RIG-I signaling, human OASL can also interact with the DNA sensor cGAS. This interaction inhibits the enzymatic activity of cGAS, thereby limiting interferon production in response to DNA viruses.[5] This dual functionality highlights the context-dependent role of OASL in fine-tuning the innate immune response.

Regulation of Cell Cycle and Proliferation

OAS proteins have been implicated in the regulation of cell growth and proliferation. Studies have shown that knockdown of OAS1, OAS2, and OAS3 can suppress the proliferation of epidermal keratinocytes by inhibiting cell cycle progression.[16] This suggests a potential role for OAS proteins in hyperproliferative disorders like psoriasis.[16]

Involvement in Apoptosis

The OAS family has also been linked to the regulation of apoptosis. Some studies have reported that OAS1 can promote tumor cell apoptosis.[1] Furthermore, a specific isozyme of OAS has been described as a dual-function pro-apoptotic protein belonging to the Bcl-2 family.[1]

DNA Damage Response and PARP Inhibition

Recent evidence has uncovered a role for OAS1 in the cellular response to DNA damage. OAS1 can suppress the activity of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and cell death pathways.[17] Knockout of OAS1 leads to a significant increase in PAR accumulation following oxidative stress.[17] This suggests that OAS1 may protect cells from DNA damage-induced cell death by inhibiting PARP-mediated necroptosis (parthanatos).[17]

Role in Neuroinflammation and Neurodegeneration

OAS1 has emerged as a potential modulator of neuroinflammatory processes and has been genetically linked to the risk of Alzheimer's disease.[18][19][20][21][22] In the context of neuroinflammation, OAS proteins may influence the immune response by modulating RNA stability and protein synthesis in microglia.[18] Increased expression of OAS1 has been observed in astrocytes carrying mutations associated with Alzheimer's disease.[19]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key non-canonical signaling pathways of OAS proteins.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on the non-canonical functions of OAS proteins.

Table 1: Effect of OAS1 on Viral and Bacterial Replication

| Pathogen | Cell Type | OAS1 Manipulation | Effect on Replication/Growth | Reference |

| West Nile Virus (WNV) | Human cells | Knockout of OAS1 | Increased sensitivity to WNV | [6] |

| West Nile Virus (WNV) | cGAS-KO cells | Inducible expression of OAS1 p46 | No suppression of WNV replication | [6] |

| Listeria monocytogenes | THP1 cells | Knockout of OAS1 | Increased bacterial growth | [6] |

| Francisella novicida | THP1 cells | Knockout of OAS1 | Increased bacterial growth | [6] |

| Encephalomyocarditis virus (EMCV) | HepG2 and Vero cells | Treatment with recombinant porcine OAS1 | Dose-dependent reduction in infectious virions | [3] |

| Vesicular stomatitis virus (VSV) | Vero cells | Treatment with recombinant porcine OAS1 | Reduction in infectious virions | [3] |

| Herpes simplex virus 2 (HSV-2) | Vero cells | Treatment with recombinant porcine OAS1 | 6-fold reduction in infectious virions | [3] |

Table 2: Impact of OAS Knockout on PARP Activity

| Cell Line | OAS Gene Knockout | Stimulus | Effect on PAR Accumulation | Reference |

| HME | OAS1 | H₂O₂ | ~10-fold increase | [17] |

| HME | OAS2 | H₂O₂ | No significant effect | [17] |

| HME | OAS3 | H₂O₂ | No significant effect | [17] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are outlines of key experimental protocols used to investigate the non-canonical functions of OAS.

OAS Activity Assays

Objective: To measure the enzymatic activity of OAS proteins.

Method 1: Coupled Spectrophotometric Assay [23]

-

Enzyme Purification: Purify OAS enzyme from cell lysates using Polyinosinic:polycytidylic acid (poly I:C) bound to activated sepharose beads.

-

Enzymatic Reaction: The purified and activated OAS enzyme polymerizes ATP, releasing pyrophosphates.

-

Phosphate (B84403) Detection: The generated pyrophosphates are converted to phosphate by inorganic phosphatase.

-

Signal Generation: The phosphate is then used in a reaction involving the substrate 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG) and the catalyst purine (B94841) nucleoside phosphorylase (PNP). This converts MESG to a purine base product.

-

Measurement: The absorbance of the purine base product is measured at 360 nm.

Method 2: Continuous, Enzyme-Coupled Fluorescence Assay [24]

-

Pyrophosphate Hydrolysis: The pyrophosphate (PPi) produced from ATP dimerization by OAS1 is hydrolyzed by pyrophosphatase into two equivalents of inorganic phosphate.

-

Inosine (B1671953) Conversion: The phosphate is used by PNP to convert inosine into ribose-1-phosphate (B8699412) and hypoxanthine.

-

Oxidation and H₂O₂ Production: Hypoxanthine is oxidized by xanthine (B1682287) oxidase (XO) to uric acid and hydrogen peroxide (H₂O₂).

-

Fluorescent Signal Generation: Horseradish peroxidase (HRP) uses the H₂O₂ to convert Amplex Red into the highly fluorescent resorufin (B1680543).

-

Measurement: The fluorescence of resorufin is measured (λex = 540 nm, λem = 600 nm).

RNA-Protein Interaction Studies

Objective: To identify and characterize the interaction between OAS proteins and specific mRNAs.

Method: RNA-Protein Crosslinking and Immunoprecipitation (CLIP) (as mentioned in[6])

-

Cell Culture and Crosslinking: Culture cells expressing the OAS protein of interest. Treat cells with a crosslinking agent (e.g., formaldehyde (B43269) or UV irradiation) to covalently link proteins to interacting RNA molecules.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the lysate to shear the chromatin and RNA.

-

Immunoprecipitation: Incubate the lysate with an antibody specific to the OAS protein of interest, coupled to magnetic beads. This will pull down the OAS protein and any crosslinked RNA.

-

Washing: Perform stringent washes to remove non-specifically bound proteins and RNA.

-

RNA Isolation: Elute the protein-RNA complexes and treat with proteinase K to digest the protein, releasing the RNA.

-

RNA Analysis: Analyze the isolated RNA using techniques such as RT-qPCR to quantify specific target mRNAs or RNA-sequencing to identify all interacting RNA molecules.

Analysis of Protein-Protein Interactions

Objective: To investigate the interaction between OASL and other signaling proteins like RIG-I and cGAS.

Method: Co-immunoprecipitation (Co-IP)

-

Cell Lysis: Lyse cells co-expressing tagged versions of OASL and the potential interacting protein (e.g., FLAG-tagged OASL and HA-tagged RIG-I).

-

Immunoprecipitation: Incubate the cell lysate with an antibody against one of the tags (e.g., anti-FLAG antibody) coupled to beads.

-

Washing: Wash the beads to remove non-specific binders.

-

Elution and Western Blotting: Elute the bound proteins and analyze the eluate by Western blotting using an antibody against the other tag (e.g., anti-HA antibody). The presence of a band for the second protein indicates an interaction.

Implications for Drug Development

The non-canonical functions of OAS proteins present novel opportunities for therapeutic intervention.

-

Targeting Translational Regulation: Modulators of the OAS1-mRNA interaction could be developed to either enhance or suppress the translation of specific proteins involved in antiviral, antibacterial, or inflammatory responses.

-

Modulating Innate Immune Signaling: Small molecules or biologics that disrupt or stabilize the interaction between OASL and RIG-I or cGAS could be used to fine-tune the innate immune response in various diseases, including viral infections and autoimmune disorders.

-

Cancer Therapeutics: Given the role of OAS proteins in cell cycle control, apoptosis, and the DNA damage response, targeting these non-canonical functions could be a viable strategy in cancer therapy. For instance, inhibiting the anti-apoptotic or pro-proliferative functions of certain OAS proteins could enhance the efficacy of conventional cancer treatments.

-

Neurodegenerative Diseases: Elucidating the precise role of OAS1 in neuroinflammation could lead to the development of therapies aimed at modulating its activity to mitigate the progression of diseases like Alzheimer's.

Conclusion

The this compound synthetase family of proteins are much more than simple activators of RNase L. Their non-canonical functions in translational control, modulation of key innate immune sensors, and regulation of fundamental cellular processes like cell cycle, apoptosis, and DNA damage response, position them as critical hubs in cellular signaling. A comprehensive understanding of these diverse roles is essential for the scientific and drug development communities. Future research should continue to unravel the complexities of OAS signaling, paving the way for the development of novel and highly specific therapeutic agents that harness the multifaceted nature of these remarkable proteins.

References

- 1. The Many Faces of this compound Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound synthase-like (OASL) proteins: dual functions and associations with diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. RNA regulation of the antiviral protein 2’−5’-oligoadenylate synthetase (OAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Context-Specific Diversity of Antimicrobial Functions of Interferon-Stimulated Genes [mdpi.com]

- 6. Non-canonical roles of this compound Synthetase 1 during viral and bacterial infections - D-Scholarship@Pitt [d-scholarship.pitt.edu]

- 7. A non-canonical function of OAS1 to combat viral and bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. A non-canonical mechanism of antiviral activity of this compound Synthetase 1 (2024) | Munesh Kumar Harioudh [scispace.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Characterization of the 2′–5′-oligoadenylate synthetase ubiquitin-like family - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is the this compound synthetases-like protein and does it have therapeutic potential for influenza? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antiviral activity of human this compound synthetases-like (OASL) is mediated by enhancing retinoic acid-inducible gene I (RIG-I) signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. OAS1, OAS2, and OAS3 Contribute to Epidermal Keratinocyte Proliferation by Regulating Cell Cycle and Augmenting IFN-1‒Induced Jak1‒Signal Transducer and Activator of Transcription 1 Phosphorylation in Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Suppressing PARylation by 2′,5′‐this compound synthetase 1 inhibits DNA damage‐induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Critical role of Oas1g and STAT1 pathways in neuroinflammation: insights for Alzheimer’s disease therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. OAS1: A Protective Mechanism for Alzheimer's Disease? An Exploration of Data and Possible Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 22. academic.oup.com [academic.oup.com]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

evolution of OAS genes across species

An In-depth Technical Guide on the Evolution of Oligoadenylate Synthetase (OAS) Genes Across Species

Introduction

The 2'-5'-oligoadenylate synthetase (OAS) gene family represents a crucial component of the innate immune system, providing a first line of defense against viral infections in a wide range of species.[1] These genes are typically induced by interferons and their protein products are activated by viral double-stranded RNA (dsRNA), a common pathogen-associated molecular pattern.[2] Upon activation, OAS enzymes synthesize 2'-5'-linked oligoadenylates (2-5A), which in turn activate RNase L, leading to the degradation of both viral and host RNA and thereby inhibiting viral replication.[3][4] The dynamic evolution of the OAS gene family, characterized by gene duplication, loss, and strong positive selection, reflects a long-standing evolutionary arms race between hosts and viral pathogens.[5] This technical guide provides a comprehensive overview of the , details key experimental methodologies for their study, and presents the canonical OAS signaling pathway.

Evolutionary History and Diversification of the OAS Gene Family

The OAS gene family is ancient, with orthologs found across the animal kingdom, indicating its origin predates the emergence of the interferon system.[1] In vertebrates, the OAS gene family has expanded and diversified, typically comprising four members: OAS1, OAS2, OAS3, and OAS-like (OASL).[2] These members are distinguished by the number of OAS domains their proteins contain, a result of gene fusion and duplication events.[6] OAS1 contains a single OAS domain, OAS2 has two, and OAS3 possesses three.[2] The OASL protein has a single OAS domain but is typically enzymatically inactive and features two C-terminal ubiquitin-like domains.[6]

The distribution and copy number of these genes vary significantly across species, highlighting a dynamic evolutionary history shaped by lineage-specific adaptations.

Data Presentation: Distribution of OAS Gene Family Members

The following table summarizes the presence and copy number of OAS gene family members in a selection of vertebrate species, illustrating the diversity of the OAS gene repertoire.

| Species | Phylum/Class | OAS1 | OAS2 | OAS3 | OASL | Notes |

| Human (Homo sapiens) | Mammalia | 1 | 1 | 1 | 1 | The canonical four-member OAS family. |

| Mouse (Mus musculus) | Mammalia | 8 (Oas1a-h) | 1 | 1 | 2 (Oasl1, Oasl2) | Significant expansion of the Oas1 gene cluster. |

| Cattle (Bos taurus) | Mammalia | Multiple | 1 | Absent | 1 | OAS3 gene has been lost.[7] |

| Pig (Sus scrofa) | Mammalia | 1 | 1 | Absent | 1 | OAS3 gene has been lost. |

| Dog (Canis lupus familiaris) | Mammalia | 1 | 1 | 1 | 2 | |

| Camel (Camelus dromedarius) | Mammalia | 1 | Absent | Absent | 1 | Loss of OAS2 and OAS3.[7] |

| Pangolin (Manis javanica) | Mammalia | 1 | 1 | Absent | Absent | Loss of OAS3 and OASL.[7] |

| Bat (Rhinolophus ferrumequinum) | Mammalia | 1 | 1 | 1 | 1 | Diversification of OAS paralogs has been observed in bats.[7] |

| Chicken (Gallus gallus) | Aves | Absent | Absent | Absent | 1 | Lacks the canonical OAS1, OAS2, and OAS3 genes. |

| Zebrafish (Danio rerio) | Actinopterygii | Absent | Absent | Absent | Present | Lacks the canonical OAS1, OAS2, and OAS3 genes. |

Molecular Evolution: Gene Duplication, Loss, and Positive Selection

The evolution of the OAS gene family is characterized by frequent gene duplication and loss events, leading to the varied gene repertoires observed across different lineages.[7] For instance, the expansion of the Oas1 gene cluster in mice suggests a response to specific pathogenic pressures in that lineage. Conversely, the loss of OAS2 and OAS3 in camelids and the absence of most canonical OAS genes in birds and fish highlight lineage-specific evolutionary trajectories.[7]

Furthermore, OAS genes, particularly OAS1, show strong evidence of positive selection, where the rate of non-synonymous substitutions exceeds the rate of synonymous substitutions.[8] This indicates that changes at the amino acid level have been repeatedly favored by natural selection, likely driven by the need to recognize and combat a diverse and rapidly evolving array of viral pathogens.[8] The sites under positive selection are often concentrated in the dsRNA-binding domain of the OAS1 protein, suggesting an ongoing co-evolutionary struggle at the host-pathogen interface.[8]

The Canonical OAS-RNase L Signaling Pathway

The primary function of the catalytically active OAS proteins is to activate the endoribonuclease RNase L. This signaling cascade is a critical component of the innate antiviral response.

Caption: Canonical OAS-RNase L Signaling Pathway.

Experimental Protocols: A Workflow for Evolutionary and Functional Analysis of OAS Genes

The following provides a generalized workflow for the identification, evolutionary analysis, and functional characterization of OAS genes in a species of interest.

Caption: Experimental Workflow for OAS Gene Analysis.

Gene Discovery and Sequencing

-

Objective: To obtain the nucleotide sequence of OAS gene orthologs from the species of interest.

-

Methodology:

-

Genomic DNA Extraction: High-quality genomic DNA is extracted from tissue or cell samples of the target species using standard commercial kits or phenol-chloroform extraction protocols.

-

Sequencing:

-

Whole-Genome Sequencing (WGS): For species with no available reference genome, WGS is performed using next-generation sequencing platforms (e.g., Illumina, PacBio).

-

Targeted Sequencing: If a reference genome is available or for targeted analysis, specific OAS gene exons can be amplified using PCR with primers designed from conserved regions of known OAS genes from related species. The PCR products are then sequenced using Sanger or next-generation sequencing methods.

-

-

Gene Identification and Annotation:

-

Homology-based identification: The sequenced genome is searched for OAS gene orthologs using BLAST or similar algorithms with known OAS protein sequences as queries.

-

Gene Prediction: Gene prediction software (e.g., AUGUSTUS, GENSCAN) is used to identify open reading frames (ORFs) and exon-intron boundaries.

-

Annotation: The identified gene models are manually curated and annotated based on sequence similarity, domain architecture, and comparison with known OAS genes.

-

-

Evolutionary Analysis

-

Objective: To understand the evolutionary relationships and selective pressures acting on the identified OAS genes.

-

Methodology:

-

Phylogenetic Analysis:

-

Sequence Alignment: The protein sequences of the newly identified OAS genes are aligned with a curated set of OAS sequences from other species using multiple sequence alignment programs like MAFFT or Clustal Omega.

-

Phylogenetic Tree Reconstruction: A phylogenetic tree is constructed from the alignment using methods such as Maximum Likelihood (e.g., RAxML, IQ-TREE) or Bayesian inference (e.g., MrBayes). The statistical support for the tree topology is assessed using bootstrapping or posterior probabilities.

-

-

In Silico Analysis of Positive Selection:

-

Codon-based Alignment: The corresponding nucleotide sequences for the aligned proteins are used to create a codon-based alignment.

-

dN/dS Analysis: The ratio of non-synonymous (dN) to synonymous (dS) substitution rates (ω) is calculated using software packages like PAML (Phylogenetic Analysis by Maximum Likelihood).

-

Likelihood Ratio Tests (LRTs): Site-specific models (e.g., M7 vs. M8) and branch-site models are used to perform LRTs to identify specific codons and lineages that have been subject to positive selection (ω > 1).

-

-

Functional Validation

-

Objective: To experimentally determine the antiviral activity of the identified OAS proteins.

-

Methodology:

-

Gene Cloning and Expression: The coding sequences of the identified OAS genes are cloned into a mammalian expression vector. The constructs are then transfected into a suitable cell line (e.g., HEK293T, A549).

-

Antiviral Activity Assay:

-

Cell Culture: Cells expressing the OAS protein of interest and control cells (e.g., expressing an empty vector) are infected with a reporter virus (e.g., a GFP-expressing virus) or a pathogenic virus.

-

Quantification of Viral Replication: Viral replication is quantified at a set time point post-infection using methods such as:

-

Plaque assay: To determine the titer of infectious virus particles.

-

Quantitative PCR (qPCR): To measure the amount of viral genomic RNA.

-

Flow cytometry or fluorescence microscopy: To quantify the percentage of infected cells if a reporter virus is used.

-

Western blot: To detect the expression of viral proteins.

-

-

-

RNase L Activation Assay:

-

Cell Lysate Preparation: Lysates are prepared from cells expressing the OAS protein and control cells.

-

In vitro 2-5A Synthesis: The lysates are incubated with ATP and a dsRNA analog (e.g., poly(I:C)).

-

RNase L Activity Measurement: The ability of the synthesized 2-5A to activate RNase L is assessed by measuring the degradation of a fluorescently labeled RNA substrate or by observing the cleavage of ribosomal RNA (rRNA) using capillary electrophoresis or gel electrophoresis.

-

-

Conclusion and Implications for Drug Development

The evolution of the OAS gene family is a compelling example of host-pathogen co-evolution, characterized by dynamic changes in gene content and rapid adaptation at the molecular level. Understanding the species-specific differences in the OAS gene repertoire and the functional consequences of positive selection is crucial for several reasons. For researchers and scientists, it provides fundamental insights into the evolution of innate immunity. For drug development professionals, this knowledge is critical for the rational design of antiviral therapies that target the OAS-RNase L pathway and for the selection of appropriate animal models for preclinical studies. The diversity of OAS-mediated antiviral responses across species underscores the importance of considering the specific host genetic background when developing broadly acting antiviral agents.

References

- 1. The Many Faces of this compound Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adaptive Evolution of the OAS Gene Family Provides New Insights into the Antiviral Ability of Laurasiatherian Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New advances in our understanding of the “unique” RNase L in host pathogen interaction and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. FUNCTIONAL EVOLUTION OF THE OAS1 VIRAL SENSOR: INSIGHTS FROM OLD WORLD PRIMATES - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of RNase L as a 2-5A Effector: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The interferon-induced antiviral response is a cornerstone of innate immunity. A critical effector pathway within this response is the 2',5'-oligoadenylate (2-5A) system, which culminates in the activation of a latent endoribonuclease, RNase L. This technical guide provides an in-depth exploration of the discovery and characterization of RNase L as the effector molecule of the 2-5A pathway. We will delve into the core signaling cascade, present key quantitative data, and provide detailed experimental protocols for the seminal experiments that elucidated this crucial antiviral mechanism.

The OAS-RNase L Signaling Pathway: An Overview

The 2-5A/RNase L system is a highly regulated pathway initiated by the presence of viral double-stranded RNA (dsRNA), a common hallmark of viral replication.[1][2] This pathway is integral to the antiviral state induced by interferons (IFNs).[1][2]

Pathway Activation:

-

Interferon Induction: Upon viral infection, host cells produce and secrete interferons. IFNs then bind to their receptors on the same or neighboring cells, initiating a signaling cascade that leads to the upregulation of numerous interferon-stimulated genes (ISGs).[1] Among these are the 2',5'-oligoadenylate synthetases (OAS).[1]

-

OAS Activation: The OAS proteins are a family of enzymes that function as dsRNA sensors.[3][4] In their inactive state, they are monomeric. Upon binding to viral dsRNA, OAS enzymes undergo a conformational change and become activated.[3][4] In humans, OAS3 is the principal enzyme required for RNase L activation.[5]

-

Synthesis of 2-5A: Activated OAS enzymes utilize ATP to synthesize 2',5'-linked oligoadenylates, commonly known as 2-5A.[1][3] These molecules are unusual in their 2'-5' phosphodiester bonds, distinguishing them from the 3'-5' linkages found in DNA and RNA.[1] The predominant and most biologically active form is the 5'-triphosphorylated trimer, ppp5'A(2'p5'A)2A.

-

RNase L Activation: 2-5A acts as a second messenger, binding with high affinity and specificity to the ankyrin repeat domain of the latent, monomeric RNase L.[1][3] This binding induces a conformational change in RNase L, leading to its dimerization and the formation of a catalytically active enzyme.[1][3]

-

RNA Degradation: Activated RNase L is a potent endoribonuclease that cleaves single-stranded viral and cellular RNAs, primarily at UpUp and UpAp sequences.[1][6] This widespread RNA degradation inhibits protein synthesis, thereby halting viral replication and potentially inducing apoptosis in the infected cell.[1][6]

Diagram of the OAS-RNase L Signaling Pathway:

Caption: The OAS-RNase L signaling cascade from dsRNA recognition to RNA degradation.

Quantitative Data on 2-5A Binding and RNase L Activation

The interaction between 2-5A and RNase L is characterized by high affinity and specificity. Various studies have quantified this interaction, providing crucial insights into the activation mechanism.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) of 2-5A to RNase L | |||

| ~40 pM | Radioactively labeled 2-5A binding assay | [1] | |

| 57 ± 16 nM (full-length RNase L) | Surface Plasmon Resonance (SPR) | [7][8] | |

| 376 ± 10 nM (isolated ANK domain) | Surface Plasmon Resonance (SPR) | [7][8] | |

| Activation Concentration | |||

| Subnanomolar levels of 2-5A | Not specified | [1] | |

| Stoichiometry | |||

| 1:1 (2-5A : RNase L monomer) for dimerization | Not specified |

Key Experimental Protocols

The elucidation of the OAS-RNase L pathway relied on a series of key in vitro and in cellulo experiments. The following sections provide detailed protocols for these foundational assays.

In Vitro RNase L Activity Assay (rRNA Cleavage Assay)

This assay is a hallmark method to determine the activation of RNase L by observing the specific cleavage of ribosomal RNA (rRNA).

Objective: To assess the catalytic activity of RNase L upon activation by 2-5A.

Materials:

-

Purified recombinant RNase L

-

Synthetic 2-5A (ppp5'A(2'p5'A)2A)

-

Total RNA or purified ribosomal RNA

-

RNase-free water

-

Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

RNA loading dye

-

Agarose (B213101) gel or polyacrylamide gel

-

Gel electrophoresis apparatus

-

Ethidium (B1194527) bromide or other nucleic acid stain

-

UV transilluminator or other gel imaging system

-

For cell-based assays:

-

Cell line of interest (e.g., A549)

-

Cell culture medium and supplements

-

Transfection reagent (for 2-5A or poly(I:C) delivery)

-

Poly(I:C) (dsRNA mimic)

-

RNA extraction kit (e.g., TRIzol, RNeasy)

-

Bioanalyzer (e.g., Agilent 2100)

-

Protocol:

-

Reaction Setup (In Vitro):

-

In an RNase-free microcentrifuge tube, prepare the reaction mixture on ice.

-

Add reaction buffer to the desired final volume.

-

Add the RNA substrate (e.g., 1 µg of total RNA).

-

Add purified RNase L to a final concentration of ~10-100 nM.

-

To the experimental tube, add 2-5A to a final concentration of ~1-10 nM. To the control tube, add an equal volume of RNase-free water.

-

Gently mix the components.

-

-

Incubation:

-

Incubate the reaction tubes at 30°C for 30-60 minutes.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding an equal volume of RNA loading dye containing a denaturing agent (e.g., formamide).

-

Heat the samples at 65-70°C for 5 minutes to denature the RNA.

-

-

Gel Electrophoresis:

-

Load the samples onto an agarose gel (1.5-2%) or a denaturing polyacrylamide gel (for higher resolution).

-

Run the gel according to standard procedures to separate the RNA fragments.

-

-

Visualization and Analysis:

-

Stain the gel with ethidium bromide and visualize the RNA bands under UV light.

-

In the lane containing activated RNase L, characteristic cleavage products of the 28S and 18S rRNA will be visible as distinct bands of smaller size compared to the intact rRNA in the control lane.

-

Cell-Based rRNA Cleavage Assay Workflow:

Caption: Workflow for assessing RNase L activation in cells via rRNA cleavage.

2-5A Binding Assay using Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique to measure the real-time binding kinetics and affinity of biomolecular interactions.

Objective: To quantify the binding affinity (Kd) of 2-5A to RNase L.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5, SA)

-

Biotinylated 2-5A

-

Streptavidin (for SA chip)

-

Purified RNase L (full-length and/or domains)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., glycine-HCl pH 2.5)

Protocol:

-

Ligand Immobilization:

-

Immobilize biotinylated 2-5A onto a streptavidin (SA) sensor chip surface according to the manufacturer's instructions. Aim for a low immobilization level to minimize mass transport limitations.

-

A reference flow cell should be prepared without the ligand to subtract non-specific binding.

-

-

Analyte Preparation:

-

Prepare a series of dilutions of purified RNase L in running buffer, ranging from low nanomolar to micromolar concentrations.

-

-

Binding Measurement:

-

Inject the different concentrations of RNase L over the ligand and reference flow cells at a constant flow rate.

-

Monitor the change in response units (RU) in real-time. The association phase is followed by a dissociation phase where only running buffer is injected.

-

-

Regeneration:

-

After each binding cycle, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the ligand flow cell data to obtain the specific binding sensorgram.

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Logical Diagram of SPR Experiment:

Caption: Logical flow of a Surface Plasmon Resonance (SPR) experiment.

Fluorescence-Based Binding Assay

Fluorescence polarization (FP) or fluorescence resonance energy transfer (FRET) can be used to monitor the binding of 2-5A to RNase L in solution.

Objective: To determine the binding affinity of 2-5A to RNase L in a homogenous solution.

Materials:

-

Fluorescently labeled 2-5A (e.g., with fluorescein) or a FRET-based biosensor for 2-5A

-

Purified RNase L

-

Binding buffer (similar to SPR running buffer)

-

96- or 384-well microplates (black, low-binding)

-

Plate reader with fluorescence polarization or FRET capabilities

Protocol (Fluorescence Polarization Example):

-

Assay Setup:

-

In a microplate, add a fixed, low concentration of fluorescently labeled 2-5A to each well.

-

Add increasing concentrations of purified RNase L to the wells.

-

Include control wells with only the fluorescent probe (no protein) and buffer only.

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes), protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a plate reader. The excitation and emission wavelengths should be appropriate for the fluorophore used.

-

-

Data Analysis:

-

As RNase L binds to the fluorescently labeled 2-5A, the molecular weight of the complex increases, leading to slower tumbling and an increase in fluorescence polarization.

-

Plot the change in fluorescence polarization as a function of the RNase L concentration.

-

Fit the data to a one-site binding equation to determine the Kd.

-

Conclusion

The discovery of RNase L as the effector of the 2-5A pathway was a landmark in our understanding of innate antiviral immunity. The elegant series of experiments, from the initial observation of an IFN-induced ribonuclease activity to the detailed characterization of its activation by the novel second messenger 2-5A, has provided a solid foundation for further research. The quantitative data and experimental protocols outlined in this guide serve as a resource for researchers and drug development professionals seeking to further explore this critical pathway and its potential as a therapeutic target. The continued investigation of the OAS-RNase L system holds promise for the development of novel antiviral strategies.

References

- 1. A Scientific Journey Through the 2-5A/RNase L System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. A Study of the Interferon Antiviral Mechanism: Apoptosis Activation by the 2–5A System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dimeric Structure of Pseudokinase RNase L Bound to 2-5A Reveals a Basis for Interferon-Induced Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Structural Basis of dsRNA Recognition and Activation of Oligoadenylate Synthetase (OAS)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2'-5'-oligoadenylate synthetase (OAS) family of proteins are crucial intracellular sensors of double-stranded RNA (dsRNA), a hallmark of viral infection. Upon binding to dsRNA, OAS enzymes undergo a significant conformational change, leading to their activation and the synthesis of 2'-5'-linked oligoadenylates (2-5A). These 2-5A molecules, in turn, activate RNase L, a latent endoribonuclease, which degrades both viral and cellular RNAs, thereby inhibiting viral replication and inducing an antiviral state. This technical guide provides a comprehensive overview of the structural and molecular mechanisms governing dsRNA recognition by OAS proteins, with a primary focus on human OAS1. It details the key structural features of the OAS-dsRNA complex, the quantitative parameters of their interaction and enzymatic activity, and the experimental methodologies employed to elucidate these processes.

Introduction to the OAS-RNase L Pathway

The OAS-RNase L pathway is a critical component of the innate immune response to viral infections.[1] Interferon-stimulated genes (ISGs) include the OAS family of proteins, which act as cytosolic pattern recognition receptors (PRRs) for viral dsRNA.[2] In humans, this family comprises OAS1, OAS2, OAS3, and the catalytically inactive OAS-like protein (OASL).[2][3] While all catalytically active OAS proteins synthesize 2-5A in response to dsRNA, they exhibit different requirements for the length of the dsRNA activator.[4][5] OAS1 is activated by shorter dsRNAs of at least 18-20 base pairs, whereas OAS2 and OAS3 require longer dsRNAs, typically greater than 35 and 50 base pairs, respectively.[5][6]

The binding of dsRNA to OAS induces a profound structural rearrangement that is essential for its enzymatic activity.[2] Activated OAS synthesizes 2-5A from ATP, which then acts as a second messenger to activate RNase L.[1] RNase L activation leads to the cleavage of single-stranded viral and cellular RNAs, thereby halting protein synthesis and viral propagation.[1][4]

Structural Basis of dsRNA Recognition by OAS1

The crystal structure of human OAS1 (hOAS1) in complex with an 18-base pair dsRNA has provided invaluable insights into the mechanism of dsRNA recognition and enzyme activation.[7]

Overall Architecture of the OAS1-dsRNA Complex

Human OAS1 is a bilobed protein consisting of an N-terminal and a C-terminal lobe.[2] In its inactive, apo-form, the enzyme exists in an open conformation. Upon binding to dsRNA, OAS1 undergoes a significant conformational change, transitioning to a more compact, active state.[2] The dsRNA binds in a positively charged groove located between the two lobes of the protein.[2] This interaction surface on OAS1 is extensive and involves residues from both the N- and C-terminal lobes, burying a significant surface area.[7]

The Protein-RNA Interface

The interaction between OAS1 and dsRNA is primarily electrostatic, involving a series of positively charged residues within the binding groove that interact with the negatively charged phosphate (B84403) backbone of the dsRNA.[2] The protein makes contacts with two successive minor grooves of the dsRNA duplex.[7] This mode of recognition explains the minimum length requirement for dsRNA activation.[8]

While the interaction is largely sequence-independent, allowing for the recognition of a broad range of viral dsRNAs, some studies have identified a loose consensus sequence, WWN9WG (where W is A or U, and N is any nucleotide), that can enhance OAS1 activation.[3][9] The binding orientation of OAS1 on the dsRNA can be dictated by the presence of this consensus sequence.[3]

Allosteric Activation of OAS1

The binding of dsRNA to the surface of OAS1 induces a cascade of conformational changes that are transmitted to the distant active site.[10] This allosteric mechanism ensures that the enzyme is only active in the presence of its viral RNA ligand. The structural rearrangement brings key catalytic residues, including a triad (B1167595) of aspartic acid residues, into the correct orientation for ATP binding and catalysis.[2] This repositioning facilitates the coordination of two essential Mg2+ ions required for the nucleotidyl transferase reaction.[2]

Quantitative Analysis of OAS1-dsRNA Interaction and Enzymatic Activity

The interaction between OAS1 and dsRNA, and the subsequent enzymatic activity, have been characterized by various quantitative parameters. These values can vary depending on the specific dsRNA sequence and structure, as well as the experimental conditions.

Table 1: Kinetic Parameters for OAS1 Activation by dsRNA

| dsRNA Ligand | Vmax (µM/min) | Kapp (nM) | kcat (s⁻¹) | Km (mM) for ATP | Reference(s) |

| poly(I:C) | 7.7 ± 0.3 | 35 ± 5 | 2.66 ± 0.05 | 0.31 | [11][12][13] |

| 18 bp dsRNA (consensus) | 6.5 ± 0.6 | 22.8 ± 1.5 | - | - | [3] |

| 18 bp dsRNA (scramble) | - | - | - | - | [3] |

| WNV SLI/II/III | ~200-fold enhancement | 4-fold higher affinity than SLII/III | - | - | [14] |

| WNV SLII/III | ~200-fold enhancement | - | - | - | [14] |

Note: Vmax and Kapp values can vary between studies due to different experimental setups. kcat and Km values are for the dimerization of ATP, the first step in 2-5A synthesis.

Table 2: Binding Affinity of 2-5A for RNase L

| 2-5A Species | Kd | Reference(s) |

| Trimeric 2-5A (pppA(2'p5'A)₂) | 40 pM | [1] |

| Dephosphorylated trimeric 2-5A | No activation |

Signaling Pathways and Experimental Workflows

The OAS-RNase L Signaling Pathway

The activation of the OAS-RNase L pathway is a critical cascade in the innate immune response.

Caption: The OAS-RNase L signaling cascade.

Experimental Workflow for Characterizing OAS1-dsRNA Interaction

A typical workflow to study the structural and functional aspects of OAS1-dsRNA interaction involves several key experimental stages.

Caption: Workflow for OAS1-dsRNA interaction studies.

Logical Relationship of OAS Domains and Function

The different domains of OAS proteins contribute distinctly to their function in dsRNA recognition and catalytic activity.

Caption: OAS1 domain-function relationship.

Detailed Experimental Protocols

X-ray Crystallography of OAS1-dsRNA Complex

Determining the high-resolution structure of the OAS1-dsRNA complex is crucial for understanding the molecular details of their interaction.

1. Protein Expression and Purification:

-

Human OAS1 is typically expressed in E. coli or insect cells.[3]

-

The protein is purified using a combination of affinity (e.g., Ni-NTA) and size-exclusion chromatography to ensure high purity and homogeneity.[3]

2. dsRNA Preparation:

-

Short dsRNA oligonucleotides (e.g., 18 bp) are chemically synthesized or generated by in vitro transcription.

-

The complementary strands are annealed by heating and slow cooling to form a stable duplex.

3. Complex Formation and Crystallization:

-

Purified OAS1 and dsRNA are mixed in a specific molar ratio to form the complex.

-

Crystallization conditions are screened using vapor diffusion methods (hanging or sitting drop) with various precipitants, buffers, and salts.

4. Data Collection and Structure Determination:

-

Crystals are cryo-protected and diffraction data is collected at a synchrotron source.

-

The structure is solved by molecular replacement using a known OAS structure as a search model, followed by model building and refinement.[7]

In Vitro OAS1 Activity Assay (Chromogenic)

This assay measures the production of pyrophosphate (PPi), a byproduct of the 2-5A synthesis reaction.[3]

1. Reaction Setup:

-

A reaction mixture is prepared containing purified OAS1, the dsRNA of interest, ATP, and a buffer with optimal pH and MgCl2 concentration.[3]

-

Typical concentrations are 100 nM OAS1 and 300 nM dsRNA.[3]

2. Incubation:

-

The reaction is incubated at 37°C.

3. PPi Detection:

-

The amount of PPi produced is measured over time using a commercially available pyrophosphate detection kit, which often involves an enzyme-coupled reaction leading to a colorimetric or fluorescent readout.

4. Data Analysis:

-

The initial reaction rates are calculated and used to determine kinetic parameters such as Vmax and the apparent dissociation constant (Kapp) for the dsRNA.[3]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to qualitatively and quantitatively assess the binding of OAS1 to dsRNA.[2]

1. Probe Labeling:

-

One strand of the dsRNA is typically end-labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

2. Binding Reaction:

-

Labeled dsRNA is incubated with varying concentrations of purified OAS1 in a binding buffer.

-

The reaction is allowed to reach equilibrium.

3. Electrophoresis:

-

The reaction mixtures are resolved on a native polyacrylamide or agarose (B213101) gel.

-

The protein-RNA complexes migrate slower than the free RNA probe.

4. Detection and Quantification:

-

The gel is visualized by autoradiography or fluorescence imaging.

-

The fraction of bound RNA is quantified to determine the dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC provides a detailed thermodynamic profile of the OAS1-dsRNA interaction.

1. Sample Preparation:

-

Purified OAS1 is placed in the sample cell of the calorimeter, and the dsRNA is loaded into the titration syringe.

-

Both samples must be in identical, well-degassed buffers.

2. Titration:

-

The dsRNA is injected in small aliquots into the OAS1 solution.

-

The heat change associated with each injection is measured.

3. Data Analysis:

-

The binding isotherm is fitted to a suitable binding model to determine the stoichiometry (n), binding affinity (Ka or Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Conclusion

The structural and biochemical studies of the OAS-dsRNA interaction have provided a detailed molecular understanding of how the innate immune system recognizes and responds to viral infections. The allosteric activation of OAS1 upon dsRNA binding is a sophisticated mechanism that ensures a rapid and specific antiviral response. The quantitative data and experimental protocols outlined in this guide provide a valuable resource for researchers in the fields of immunology, virology, and drug development, facilitating further investigations into this critical host defense pathway and the development of novel antiviral therapeutics.

References

- 1. A Scientific Journey Through the 2-5A/RNase L System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and functional analysis reveals that human OASL binds dsRNA to enhance RIG-I signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human OAS1 activation is highly dependent on both RNA sequence and context of activating RNA motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of helical structure and dynamics in oligoadenylate synthetase 1 (OAS1) mismatch tolerance and activation by short dsRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. Length dependent activation of OAS proteins by dsRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. uniprot.org [uniprot.org]

- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 13. Activation of 2′ 5′-Oligoadenylate Synthetase by Stem Loops at the 5′-End of the West Nile Virus Genome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Dichotomous Role of Oligoadenylate Synthetase-Like (OASL) Protein in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Oligoadenylate Synthetase-Like (OASL) protein has emerged as a critical modulator of the innate immune response to viral infections, exhibiting a fascinating and dichotomous role that is dependent on the nature of the invading pathogen. Unlike its enzymatically active counterparts in the OAS family, human OASL lacks 2'-5' this compound synthetase activity. Instead, it functions as a signaling scaffold, differentially regulating two major nucleic acid sensing pathways: the RIG-I-like receptor (RLR) pathway for RNA viruses and the cGAS-STING pathway for DNA viruses. This technical guide provides an in-depth exploration of the molecular functions of OASL, presenting quantitative data on its effects, detailed experimental protocols for its study, and visual representations of the key signaling pathways it modulates. Understanding the nuanced functions of OASL is paramount for the development of novel antiviral therapeutics and immunomodulatory agents.

Introduction to OASL

OASL is an interferon-stimulated gene (ISG) that belongs to the this compound synthetase family. The human genome encodes four OAS family members (OAS1, OAS2, OAS3, and OASL). While OAS1, OAS2, and OAS3 are enzymes that, upon activation by double-stranded RNA (dsRNA), synthesize 2'-5'-linked oligoadenylates (2-5A) to activate RNase L and degrade viral RNA, human OASL is catalytically inactive.[1][2] It possesses a C-terminal tandem ubiquitin-like (UBL) domain, which is crucial for its function in RNA virus sensing.[3][4] OASL expression is rapidly and robustly induced by viral infection and type I interferons (IFNs).[5]

The Dual Functionality of OASL in Antiviral Immunity

OASL's role in the antiviral response is context-dependent, acting as an enhancer of immunity against RNA viruses while paradoxically inhibiting the response to DNA viruses.

Potentiation of Antiviral Response to RNA Viruses via RIG-I

During infection with RNA viruses, such as Sendai virus (SeV), Vesicular Stomatitis Virus (VSV), and Respiratory Syncytial Virus (RSV), OASL positively regulates the RIG-I signaling pathway to enhance the production of type I interferons.[6][7][8]

Mechanism of Action:

-

RIG-I Sensitization: OASL interacts with the cytosolic RNA sensor RIG-I.[6][7] The UBL domains of OASL mimic polyubiquitin (B1169507) chains, which are known to be essential for RIG-I activation.[2][6][9]

-

Enhanced IFN Production: This interaction enhances the sensitivity of RIG-I to viral RNA, leading to a more robust activation of the downstream signaling cascade involving MAVS, TBK1, and IRF3.[6] This results in increased transcription and secretion of IFN-β.[6]

-

TRIM25-Independent Activation: OASL can promote RIG-I activation even in the absence of TRIM25, an E3 ubiquitin ligase that is a key activator of RIG-I, suggesting that OASL provides an alternative mechanism for RIG-I activation.[4]

Signaling Pathway:

Figure 1. OASL enhances RIG-I mediated signaling in response to RNA viruses.

Inhibition of Antiviral Response to DNA Viruses via cGAS

In stark contrast to its role in RNA virus infection, OASL acts as a negative regulator of the innate immune response to DNA viruses like Vaccinia Virus (VV) and Herpes Simplex Virus 1 (HSV-1).[1][10][11][12]

Mechanism of Action:

-

Direct cGAS Binding: OASL directly interacts with the cytosolic DNA sensor cyclic GMP-AMP synthase (cGAS).[1][11] This interaction is independent of DNA.[1]

-

Inhibition of cGAMP Synthesis: The binding of OASL to cGAS inhibits the enzymatic activity of cGAS, leading to a reduction in the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[1]

-

Suppressed IFN Production: The decreased levels of cGAMP result in reduced activation of the STING-TBK1-IRF3 signaling axis, ultimately leading to a suppression of type I interferon production.[1][10]

Signaling Pathway:

Figure 2. OASL inhibits cGAS-mediated signaling in response to DNA viruses.

Quantitative Data on OASL Function

The functional impact of OASL on viral replication and interferon production has been quantified in several studies.

| Parameter | Virus/Stimulus | Cell Line | Effect of OASL Overexpression/Knockout | Fold Change/Quantitative Value | Reference |

| Viral Titer | Sendai Virus (SeV) | HEK293 | Overexpression inhibits replication | ~10-fold reduction in viral protein | [6] |

| Vesicular Stomatitis Virus (VSV) | HEK293 | Overexpression inhibits replication | ~100-fold reduction in viral titer | [6] | |

| Respiratory Syncytial Virus (RSV) | HEK293 | Overexpression inhibits replication | ~10-fold reduction in viral titer | [6] | |

| Vaccinia Virus (VV) | BJ-Tert | Knockout reduces replication | ~5-fold reduction in viral titer | [10] | |

| Herpes Simplex Virus 1 (HSV-1) | BJ-Tert | Knockout reduces replication | ~10-fold reduction in viral titer | [10] | |

| IFN-β mRNA Induction | Sendai Virus (SeV) | HCT-116 | Knockdown reduces induction | ~4-fold reduction | [6] |

| dsDNA | THP-1 | Knockout increases induction | ~3-fold increase | [10] | |

| Vaccinia Virus (VV) | BJ-Tert | Knockout increases induction | ~6-fold increase | [10] | |

| cGAMP Production | dsDNA | THP-1 | Knockout increases production | ~2.5-fold increase | [10] |

| dsRNA Binding Affinity (KD) | 18 bp dsRNA | N/A (in vitro) | N/A | Not explicitly determined, but binding is demonstrated | [2][13] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of OASL.

Co-Immunoprecipitation of OASL and Binding Partners (RIG-I or cGAS)

This protocol is for verifying the interaction between OASL and its binding partners in a cellular context.

Workflow Diagram:

Figure 3. Workflow for Co-Immunoprecipitation of OASL.

Materials:

-

HEK293T cells

-

Expression plasmids for tagged proteins (e.g., V5-OASL and FLAG-RIG-I or FLAG-cGAS)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitor cocktails.

-

Anti-FLAG M2 affinity gel

-

Anti-V5 antibody, Anti-FLAG antibody

-

Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.05% NP-40

-

Elution Buffer: 2x Laemmli sample buffer

Procedure:

-

Seed HEK293T cells in 10 cm dishes to reach 70-80% confluency on the day of transfection.

-

Co-transfect cells with expression plasmids for the tagged proteins of interest.

-

After 24-48 hours, wash cells with ice-cold PBS and lyse in 1 mL of Co-IP Lysis Buffer on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube. Take a 50 µL aliquot for the "input" control.

-

Pre-clear the remaining lysate by adding 20 µL of protein A/G agarose (B213101) beads and rotating for 1 hour at 4°C.

-

Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.

-

Add 20 µL of anti-FLAG M2 affinity gel to the pre-cleared lysate and rotate overnight at 4°C.

-